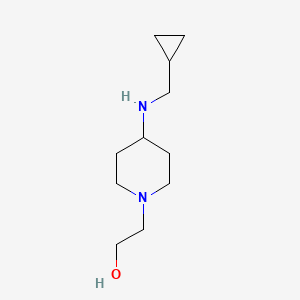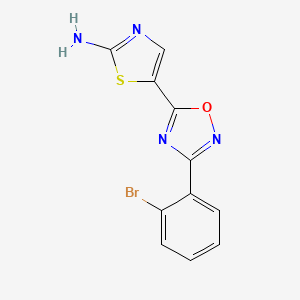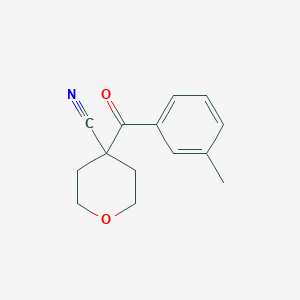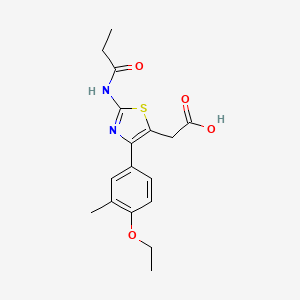
2-Methyl-6-(methylthio)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-6-(メチルチオ)ニコチノニトリルは、分子式がC8H8N2Sである有機化合物です。これは、ピリジン環にメチル基とメチルチオ基が結合しているニコチノニトリルの誘導体です。
合成方法
合成経路と反応条件
2-メチル-6-(メチルチオ)ニコチノニトリルの合成は、通常、2-メチル-6-クロロニコチノニトリルとメチルチオナトリウムとの縮合反応によって行われます。反応は、ジメチルホルムアミド(DMF)などの適切な溶媒中で、還流条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業的製造方法
2-メチル-6-(メチルチオ)ニコチノニトリルの工業的製造方法は、文献ではあまり詳しく記載されていません。一般的なアプローチとしては、ラボでの合成方法をスケールアップし、反応条件を最適化し、連続フロー反応器を使用して収率と効率を高めることが考えられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)nicotinonitrile typically involves the condensation of 2-methyl-6-chloronicotinonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
反応の種類
2-メチル-6-(メチルチオ)ニコチノニトリルは、次のようなさまざまな化学反応を起こします。
酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いてスルホキシドまたはスルホンに酸化することができます。
還元: ニトリル基は、水素化リチウムアルミニウムなどの還元剤を用いてアミンに還元することができます。
置換: メチルチオ基は、適切な条件下で、アミンやアルコールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、アルコール、水素化ナトリウム。
生成される主な生成物
酸化: 2-メチル-6-(メチルスルフィニル)ニコチノニトリル、2-メチル-6-(メチルスルホニル)ニコチノニトリル。
還元: 2-メチル-6-(メチルチオ)ニコチノアミジン。
置換: さまざまな置換されたニコチノニトリル誘導体。
科学研究への応用
2-メチル-6-(メチルチオ)ニコチノニトリルは、科学研究でいくつかの応用があります。
化学: 医薬品や農薬など、より複雑な有機分子の合成における中間体として用いられます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探る研究が進められています。
産業: 新しい材料や化学プロセスの開発に用いられています。
科学的研究の応用
2-Methyl-6-(methylthio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-メチル-6-(メチルチオ)ニコチノニトリルの作用機序は、まだ完全に解明されていません。しかし、その用途に応じて、特定の分子標的や経路と相互作用すると考えられています。例えば、生物系では、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 2-メチル-6-(メチルスルフィニル)ニコチノニトリル
- 2-メチル-6-(メチルスルホニル)ニコチノニトリル
- 2-メチル-6-(メチルチオ)ニコチノアミジン
独自性
2-メチル-6-(メチルチオ)ニコチノニトリルは、ピリジン環にメチル基とメチルチオ基の両方が存在することが特徴です。この構造的な特徴は、独自の化学的性質を与え、有機合成における重要な中間体であり、科学研究におけるさまざまな用途の可能性を持つ候補となります。
特性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
2-methyl-6-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 |
InChIキー |
WXLYNJDPBHYTRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)






![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)



